Farnesyl monophosphate
Overview
Description
Farnesyl monophosphate is an organophosphate compound that plays a crucial role in the biosynthesis of isoprenoids. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is involved in various biological processes, including the synthesis of cholesterol, ubiquinone, and other essential biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Farnesyl monophosphate can be synthesized through the phosphorylation of farnesol. This reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as farnesyl pyrophosphate synthase can catalyze the conversion of farnesol to this compound. This enzymatic method is preferred due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Farnesyl monophosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form farnesyl diphosphate.
Reduction: It can be reduced to farnesol.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products:
Oxidation: Farnesyl diphosphate.
Reduction: Farnesol.
Substitution: Various farnesyl derivatives depending on the substituent introduced.
Scientific Research Applications
Farnesyl monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex isoprenoid compounds.
Industry: this compound is used in the production of various industrial chemicals and biofuels.
Mechanism of Action
Farnesyl monophosphate exerts its effects primarily through the process of farnesylation. This involves the transfer of the farnesyl group to specific proteins, which is catalyzed by the enzyme farnesyltransferase. The farnesylation of proteins is crucial for their proper localization and function within the cell. This compound also plays a role in the biosynthesis of cholesterol and other isoprenoids by serving as a precursor molecule .
Comparison with Similar Compounds
- Geranylgeranyl monophosphate
- Farnesyl diphosphate
- Geranylgeranyl diphosphate
Comparison: Farnesyl monophosphate is unique due to its specific role in the farnesylation of proteins, a process not shared by all similar compounds. While geranylgeranyl monophosphate and farnesyl diphosphate are also involved in isoprenoid biosynthesis, they have distinct roles and specificities. This compound is particularly important in the context of protein modification, whereas geranylgeranyl monophosphate is more involved in the synthesis of longer-chain isoprenoids .
Properties
IUPAC Name |
[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18)/b14-9-,15-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEWCKXBHSDCCT-FBXUGWQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15416-91-8 | |
Record name | Farnesyl monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015416918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.